Introduction: The Strategic Importance of 2,6-Dichloro-8-methyl-9H-purine
Introduction: The Strategic Importance of 2,6-Dichloro-8-methyl-9H-purine
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,6-Dichloro-8-methyl-9H-purine
2,6-Dichloro-8-methyl-9H-purine is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and drug discovery. Its strategic value lies in the purine core, a scaffold abundant in biologically critical molecules, and the differential reactivity of its two chlorine atoms. These atoms act as versatile leaving groups, enabling sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This property allows for the systematic and controlled introduction of diverse functional groups, making it an ideal starting material for constructing libraries of complex molecules. Researchers leverage this scaffold to develop novel therapeutic agents, including kinase inhibitors for oncology and antivirals, by synthesizing derivatives that can precisely interact with biological targets like enzymes and receptors.[1][2] This guide provides a detailed exploration of its chemical properties, reactivity, synthesis, and handling for professionals engaged in chemical research and development.
Physicochemical and Spectroscopic Profile
The fundamental properties of 2,6-Dichloro-8-methyl-9H-purine define its behavior in chemical systems and are crucial for experimental design. These characteristics have been compiled from various databases and supplier information.
Core Chemical Properties
The compound typically presents as a solid with specific thermal and storage requirements to maintain its integrity.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂N₄ | PubChem[4] |
| Molecular Weight | 203.03 g/mol | PubChem[4] |
| CAS Number | 57476-37-6 | Sigma-Aldrich[3] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Purity | Typically ≥97-98% | AChemBlock[5], Sigma-Aldrich[3] |
| IUPAC Name | 2,6-dichloro-8-methyl-7H-purine | PubChem[4] |
| InChI Key | OKYAPKJJKHBWIO-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| SMILES | CC1=NC2=C(Cl)N=C(Cl)N=C2N1 | AChemBlock[5] |
Structural Representation
The purine ring system is numbered systematically, which is essential for discussing its reactivity.
Caption: Structure of 2,6-Dichloro-8-methyl-9H-purine with standard numbering.
Synthesis and Manufacturing
The synthesis of dichloropurines generally follows established heterocyclic chemistry pathways. The most common industrial approach involves the chlorination of a corresponding purine precursor, such as a xanthine (2,6-dihydroxypurine) derivative.[6] The Traube synthesis, which constructs the purine ring by cyclizing a substituted diaminopyrimidine, represents a versatile alternative.[7]
For 2,6-Dichloro-8-methyl-9H-purine specifically, a plausible route involves the cyclization of 4,5-diamino-2,6-dichloropyrimidine with a reagent that provides the C8-methyl group, such as a derivative of acetic acid or acetonitrile under appropriate conditions.
Caption: A generalized workflow for the Traube synthesis of the target purine.
Chemical Reactivity: The Engine of Molecular Diversity
The synthetic utility of 2,6-dichloro-8-methyl-9H-purine is dominated by the nucleophilic aromatic substitution (SNAr) of its chlorine atoms. The electron-withdrawing nature of the purine ring's nitrogen atoms activates the C2 and C6 positions towards nucleophilic attack.
Regioselectivity of Nucleophilic Substitution
A key principle governing the reactivity of 2,6-dichloropurines is the differential reactivity of the two chlorine atoms. The chlorine at the C6 position is significantly more susceptible to nucleophilic displacement than the chlorine at the C2 position.[8][9] This regioselectivity is attributed to the greater electron deficiency at the C6 position, influenced by the adjacent nitrogen atoms.
This differential reactivity is a powerful tool for synthetic chemists. By carefully controlling reaction conditions (e.g., temperature, stoichiometry), one can achieve selective mono-substitution at C6, isolating the 2-chloro-6-substituted purine intermediate. This intermediate can then be subjected to a second, often more forcing, reaction to replace the C2 chlorine with a different nucleophile, leading to a diverse array of 2,6-disubstituted-8-methylpurines.[2][8]
Caption: Regioselective nucleophilic substitution pathways for 2,6-dichloro-8-methyl-9H-purine.
Experimental Protocol: Selective C6 Amination
This protocol provides a representative, self-validating methodology for the selective substitution of the C6-chloro group with an amine, a common first step in the synthesis of purine-based compound libraries.
Objective: To synthesize a 2-chloro-6-amino-8-methyl-9H-purine derivative.
Materials:
-
2,6-Dichloro-8-methyl-9H-purine (1.0 eq)
-
Primary or Secondary Amine (e.g., Cyclohexylamine) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Mobile Phase (e.g., 10% Methanol in Dichloromethane)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloro-8-methyl-9H-purine (1.0 eq) in the chosen solvent (e.g., EtOH, 20 mL per gram of purine).
-
Reagent Addition: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of the base (TEA or DIPEA, 2.0-3.0 eq). The base is crucial to scavenge the HCl generated during the reaction.
-
Reaction Execution: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. This ensures the reaction is proceeding as expected before workup.
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification: Re-dissolve the crude residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water or a saturated sodium bicarbonate solution to remove the amine salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Isolation: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-chloro-6-(substituted)-8-methyl-9H-purine.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11][12]
Safety and Handling
Proper handling of 2,6-dichloro-8-methyl-9H-purine is essential in a laboratory setting. The compound is classified as a hazardous substance.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] It is also harmful if swallowed (H302).[3]
-
Precautionary Measures:
-
Work in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.[13] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2,6-Dichloro-8-methyl-9H-purine is more than a simple chemical; it is a sophisticated synthetic tool. Its value is rooted in the predictable regioselectivity of its nucleophilic substitution reactions, which grants chemists precise control over molecular design. Understanding its physicochemical properties, reactivity profile, and handling requirements is fundamental for any researcher aiming to exploit this versatile scaffold. This guide provides the foundational knowledge necessary to effectively and safely utilize this compound in the pursuit of novel chemical entities with potential therapeutic applications.
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Autechaux (2024). The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applications. Available at: [Link]
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CompuChem (Date not available). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
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ResearchGate (Date not available). Synthesis of [8‐14C]‐2,6‐dichloro‐9H‐purine, a radiolabelled precursor for 14C‐nucleosides. Available at: [Link]
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National Institutes of Health (NIH) (Date not available). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Available at: [Link]
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MDPI (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 914. Available at: [Link]
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Wiley Online Library (1993). Purines. XIV. Synthesis and properties of 8‐nitroxanthine and its N‐methyl derivatives. Archiv der Pharmazie, 326(10), 821-827. Available at: [Link]
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National Institutes of Health (NIH) (Date not available). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Available at: [Link]
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ResearchGate (Date not available). Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives. Available at: [Link]
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Bentham Science (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Mini-Reviews in Organic Chemistry, 17(5). Available at: [Link]
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National Institutes of Health (NIH) (Date not available). 2,6-Dichloro-7-isopropyl-7H-purine. Available at: [Link]
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MDPI (2017). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. Molecules, 22(10), 1640. Available at: [Link]
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Biogeosciences (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Available at: [Link]
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